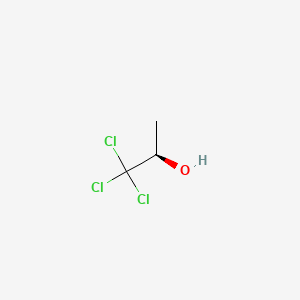

1,1,1-Trichloro-2-propanol, (R)-

Descripción

BenchChem offers high-quality 1,1,1-Trichloro-2-propanol, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trichloro-2-propanol, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1467769-07-8 |

|---|---|

Fórmula molecular |

C3H5Cl3O |

Peso molecular |

163.43 g/mol |

Nombre IUPAC |

(2R)-1,1,1-trichloropropan-2-ol |

InChI |

InChI=1S/C3H5Cl3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m1/s1 |

Clave InChI |

HCMBPASAOZIEDZ-UWTATZPHSA-N |

SMILES isomérico |

C[C@H](C(Cl)(Cl)Cl)O |

SMILES canónico |

CC(C(Cl)(Cl)Cl)O |

Origen del producto |

United States |

An In-depth Technical Guide to the Physical Properties of (R)-1,1,1-Trichloro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Chirality in Drug Development

In the landscape of modern pharmaceutical development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] The efficacy and safety of a drug are intrinsically linked to its stereochemical configuration, as biological systems, themselves chiral, often interact selectively with one enantiomer over the other.[1][3] This guide focuses on the physical properties of a specific chiral molecule, (R)-1,1,1-Trichloro-2-propanol, a compound of interest in synthetic chemistry and as a potential building block in drug discovery. A thorough understanding of its physical properties is the foundation for its synthesis, purification, and the development of enantiomerically pure pharmaceuticals.[3][4]

(R)-1,1,1-Trichloro-2-propanol is a chiral secondary alcohol. Its physical characteristics, from melting and boiling points to its interaction with plane-polarized light, are critical parameters for its identification, quality control, and formulation. This guide provides a comprehensive overview of the known physical properties of (R)-1,1,1-Trichloro-2-propanol, alongside detailed, field-proven methodologies for their experimental determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure.

Caption: Chemical Structure of (R)-1,1,1-Trichloro-2-propanol.

Table 1: Chemical Identifiers for (R)-1,1,1-Trichloro-2-propanol

| Identifier | Value | Source |

| IUPAC Name | (2R)-1,1,1-trichloropropan-2-ol | [5] |

| CAS Number | 1467769-07-8 | [5] |

| Molecular Formula | C₃H₅Cl₃O | [5] |

| Molecular Weight | 163.43 g/mol | [5] |

| InChIKey | HCMBPASAOZIEDZ-UWTATZPHSA-N | [5] |

Core Physical Properties: A Data-Driven Overview

The physical properties of a compound are dictated by its molecular structure and the intermolecular forces it exhibits. For (R)-1,1,1-Trichloro-2-propanol, the presence of a hydroxyl group allows for hydrogen bonding, a strong intermolecular force that significantly influences properties like boiling point and solubility.[6] The bulky and electronegative trichloromethyl group also contributes to the molecule's overall polarity and physical characteristics.

Table 2: Physical Properties of 1,1,1-Trichloro-2-propanol

| Property | Value | Notes | Source |

| Appearance | Colorless to pale yellow liquid | For the racemic mixture. | [7] |

| Melting Point | 50.5 °C | For the racemic mixture. | [5] |

| Boiling Point | 150-160 °C at 730 Torr | For the racemic mixture. | [5] |

| Density | High (exact value not specified) | For the racemic mixture. | [7] |

| Solubility | Limited solubility in water; soluble in organic solvents. | For the racemic mixture. | [7] |

| XLogP3 | 1.8 | Computed value for the (R)-enantiomer, indicating moderate lipophilicity. | [5] |

| Optical Rotation, [α] | Not available in public literature | This is a critical property for the (R)-enantiomer and must be determined experimentally. |

Experimental Determination of Physical Properties: A Practical Guide

Given the limited availability of experimental data for (R)-1,1,1-Trichloro-2-propanol, this section provides detailed, best-practice protocols for the determination of its key physical properties. These protocols are designed to be self-validating and are grounded in established analytical techniques.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Experimental Protocol:

-

Sample Preparation: Ensure the sample of (R)-1,1,1-Trichloro-2-propanol is thoroughly dried and, if crystalline, finely powdered.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Approximate Determination: Heat the sample at a rapid rate (10-20°C/min) to determine an approximate melting range.

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat at a slow, controlled rate (1-2°C/min) near the expected melting point.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Caption: Workflow for Optical Rotation Measurement.

Spectroscopic Properties

While not strictly "physical properties" in the same vein as melting or boiling point, spectroscopic data are integral to the characterization of a molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of (R)-1,1,1-Trichloro-2-propanol is expected to show a quartet for the proton on the chiral carbon (C2), a doublet for the methyl protons (C3), and a broad singlet for the hydroxyl proton. The coupling patterns and chemical shifts provide definitive structural information.

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch (a broad band around 3200-3600 cm⁻¹) and C-Cl stretches (typically in the fingerprint region).

-

Mass Spectrometry (MS): Mass spectrometry will reveal the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

Significance in Drug Development and Research

The physical properties of (R)-1,1,1-Trichloro-2-propanol are not merely academic data points; they have profound practical implications in a research and drug development context:

-

Purity Assessment: Melting point and optical rotation are direct measures of the purity and enantiomeric excess of the compound. For pharmaceutical applications, high enantiomeric purity is often a regulatory requirement to ensure safety and efficacy. [4]* Process Development and Scale-Up: Boiling point and solubility data are critical for designing and optimizing purification processes such as distillation and crystallization.

-

Formulation Development: Solubility in various excipients and solvent systems is a key determinant in developing a stable and bioavailable drug formulation.

-

Structure-Activity Relationship (SAR) Studies: The physical properties of (R)-1,1,1-Trichloro-2-propanol, such as its lipophilicity (indicated by XLogP3), influence its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). [1]Understanding these properties is essential for designing molecules with desired therapeutic profiles.

Conclusion

(R)-1,1,1-Trichloro-2-propanol is a chiral molecule with significant potential in synthetic and medicinal chemistry. While a complete, experimentally verified dataset of its physical properties is not yet consolidated in the public domain, this guide provides the known computed data and, more importantly, robust and detailed protocols for their experimental determination. By adhering to these methodologies, researchers and drug development professionals can confidently characterize this compound, ensuring its quality and suitability for their specific applications. The principles and protocols outlined herein serve as a valuable resource for the broader scientific community engaged in the study and application of chiral molecules.

References

-

Stereochemistry and its role in drug design. (2025, May 21). Patsnap Synapse. [Link]

-

A review of drug isomerism and its significance. (n.d.). PMC. [Link]

-

stereochemistry and biological activity of drugs. (n.d.). [Link]

-

The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2024, March 21). [Link]

-

Safety Data Sheet: 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate. (n.d.). [Link]

-

(S)-Chiral alcohol | C16H16O6. (n.d.). PubChem. [Link]

-

Development of New Stereoisomeric Drugs. (1992, May 1). FDA. [Link]

-

Material Safety Data Sheet - 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate. (2005, February 21). Cole-Parmer. [Link]

-

Optical Relay Sensing of Cryptochiral Alcohols Displaying α-, β-, γ- and δ-Stereocenter. (n.d.). [Link]

-

Assessing Chiral Purity. (n.d.). OpenOChem Learn. [Link]

-

1,1,1-Trichloro-2-propanol | C3H5Cl3O. (n.d.). PubChem. [Link]

-

(R)-1,1,1-Trichloro-2-propanol | C3H5Cl3O. (n.d.). PubChem. [Link]

-

Modern Methods for the Determination of Optical Purity. (2025, August 9). ResearchGate. [Link]

-

1,1,1-trichloro-2-propanol (C3H5Cl3O). (n.d.). PubChemLite. [Link]

-

1,1,1-TRICHLORO-2-PROPANOL, (R)-. (n.d.). Inxight Drugs. [Link]

-

Alcohols - Nomenclature and Properties. (2014, September 17). Master Organic Chemistry. [Link]

-

Specific rotation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Intrinsic rotation and molecular structure. (n.d.). PubMed. [Link]

-

A study of the molecular structure and vibrational spectra of 1,3-dichloro-2-propanol and 1,1,1-trichloro-2-methyl-2-propanol (chlorobutanol). (n.d.). ResearchGate. [Link]

-

Structural and conformational properties of 1,1,1-trifluoro-2-propanol investigated by microwave spectroscopy and quantum chemical calculations. (2005, October 27). PubMed. [Link]

-

New Insights on Solvent-Induced Changes in Refractivity and Specific Rotation of Poly(propylene oxide) Systems Extracted from Channeled Spectra. (2024, April 25). MDPI. [Link]

Sources

- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. fda.gov [fda.gov]

- 5. 1,1,1-Trichloro-2-propanol, (R)- | C3H5Cl3O | CID 6994874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CAS 76-00-6: 1,1,1-Trichloro-2-propanol | CymitQuimica [cymitquimica.com]

Structure Elucidation and Stereochemical Assignment of (R)-1,1,1-Trichloro-2-propanol: A Technical Guide

Executive Summary

The structural and stereochemical elucidation of small, highly polarized chiral molecules is a cornerstone of modern analytical chemistry. (R)-1,1,1-Trichloro-2-propanol (also known as isopral) is a halogenated secondary alcohol with significant relevance in synthetic intermediate chemistry and volatile profile analysis in food sciences. As application scientists, we do not merely record spectra; we interrogate the molecule's microenvironment. This whitepaper outlines a self-validating, multi-modal workflow to unambiguously determine the constitutional structure and absolute configuration of (R)-1,1,1-trichloro-2-propanol, bridging the gap between raw data and mechanistic causality.

Molecular Architecture & Causality of Chemical Shifts

The constitutional structure of 1,1,1-trichloro-2-propanol ( C3H5Cl3O ) presents a highly polarized electronic environment[1]. To elucidate this structure via Nuclear Magnetic Resonance (NMR) spectroscopy, one must understand the causality behind the observed chemical shifts.

The trichloromethyl ( −CCl3 ) group exerts a profound inductive electron-withdrawing effect ( −I effect). This localized electron depletion severely deshields the adjacent methine proton (C2-H), shifting its resonance significantly downfield to δ 4.28 ppm[2]. The spin system is self-validating: the methine proton exhibits a distinct quartet of doublets (qd) due to vicinal coupling with the C3 methyl group ( 3J=6.0 Hz) and the hydroxyl proton ( 3J=5.5 Hz)[2].

Table 1: Quantitative NMR Data Summary for 1,1,1-Trichloro-2-propanol

Data acquired in CDCl3 at 298 K.

| Position | 1 H Chemical Shift (ppm) | Multiplicity | J -Coupling (Hz) | 13 C Chemical Shift (ppm) | Structural Assignment |

| C1 | — | — | — | ~98.0 | −CCl3 |

| C2 | 4.28 | qd | 6.0, 5.5 | ~75.0 | −CH(OH)− |

| C3 | 1.53 | d | 6.0 | ~18.5 | −CH3 |

| OH | 2.84 | d (or br s) | 5.5 | — | −OH |

The Stereochemical Challenge: Resolving the (R)-Enantiomer

Standard achiral NMR and Mass Spectrometry confirm the 2D connectivity but are blind to chirality. Enantiomers possess identical scalar physical properties in an achiral environment. To assign the (R)-configuration, we must break this symmetry by introducing a chiral auxiliary or utilizing a chiral stationary phase.

Fig 1. Analytical workflow for the structural and stereochemical elucidation of the target compound.

Self-Validating Protocols for Absolute Configuration

A robust analytical protocol must be self-validating. We employ two orthogonal techniques: Mosher's Ester Derivatization (NMR-based) and Chiral Gas Chromatography (Retention-based).

Protocol 1: Dual MTPA Derivatization (Mosher’s Method)

Causality & Logic: By reacting the chiral alcohol with both (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) chlorides, we generate diastereomers. The spatial arrangement of the MTPA phenyl ring causes diamagnetic anisotropic shielding of specific protons on the alcohol moiety. By calculating ΔδSR=δS−δR , the distribution of positive and negative signs across the molecule dictates the absolute configuration. The synthesis of both diastereomers acts as an internal control, eliminating the risk of false assignments caused by conformational anomalies.

Fig 2. Step-by-step Mosher's ester derivatization protocol for absolute configuration assignment.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mg of the enantioenriched 1,1,1-trichloro-2-propanol in 0.5 mL of anhydrous deuterated pyridine ( C5D5N ) directly in an NMR tube. Pyridine acts as both the solvent and the acid scavenger.

-

Derivatization: Add 3.0 equivalents of (R)-(-)-MTPA-Cl to the tube.

-

Monitoring: Cap the tube, invert to mix, and monitor the reaction in situ via 1 H NMR. The reaction is complete when the free alcohol methine signal ( δ 4.28 ppm) disappears, replaced by the esterified methine signal shifted further downfield ( ∼δ 5.5 ppm).

-

Orthogonal Reaction: Repeat Steps 1-3 in a separate NMR tube using (S)-(+)-MTPA-Cl.

-

Data Extraction & Calculation: Extract the exact chemical shifts of the C3 methyl group for both esters. For the (R)-enantiomer of 1,1,1-trichloro-2-propanol, the C3 methyl protons will reside under the shielding cone of the phenyl ring in the (S)-MTPA ester, yielding a negative ΔδSR value.

Protocol 2: Chiral Gas Chromatography (GC-FID)

Causality & Logic: Chiral stationary phases, such as derivatized cyclodextrins, form transient diastereomeric inclusion complexes with the enantiomers as they pass through the column. The slight difference in the free energy of association ( ΔΔG ) between the (R)- and (S)-enantiomers with the cyclodextrin cavity results in different retention times.

Step-by-Step Methodology:

-

System Setup: Install a cyclodextrin-based chiral capillary column (e.g., β -DEX 120, 30 m x 0.25 mm x 0.25 μ m) into a GC-FID system.

-

Parameters: Set the carrier gas (Helium) to a constant flow of 1.0 mL/min. Set the injector temperature to 200 °C and the FID detector to 250 °C.

-

Oven Program: Hold at 40 °C for 10 minutes, then ramp at 5 °C/min to 150 °C, holding for 5 minutes.

-

Validation (The Self-Validating Step): Inject 1 μ L of a 1 mg/mL racemic standard of 1,1,1-trichloro-2-propanol (split ratio 50:1). Ensure baseline resolution ( Rs≥1.5 ) of the two enantiomeric peaks.

-

Sample Analysis: Inject the enantioenriched (R)-1,1,1-trichloro-2-propanol sample. Compare the retention time of the major peak against the resolved racemic standard to confirm enantiomeric excess (ee) and verify the (R)-elution order based on literature standards.

Conclusion

The structural elucidation of (R)-1,1,1-trichloro-2-propanol demands precision. By understanding the inductive effects driving its NMR profile and applying self-validating stereochemical workflows—such as dual MTPA derivatization and chiral GC—application scientists can confidently assign both the 2D connectivity and 3D absolute configuration. This rigorous approach ensures data integrity, which is paramount for downstream applications in drug development and complex mixture analysis.

References

-

PubChem Compound Summary for CID 66153, 1,1,1-Trichloro-2-propanol National Center for Biotechnology Information URL:[Link]

-

Characterisation by SPME–GC–MS of the volatile profile of a Spanish soft cheese P.D.O. Torta del Casar during ripening ResearchGate URL:[Link]

Sources

Spectroscopic Characterization and Asymmetric Synthesis of (R)-1,1,1-Trichloro-2-propanol

An in-depth technical whitepaper on the asymmetric synthesis, isolation, and rigorous spectroscopic characterization of (R)-1,1,1-Trichloro-2-propanol.

Executive Overview

(R)-1,1,1-Trichloro-2-propanol (CAS: 76-00-6 for the racemate) is a highly halogenated chiral secondary alcohol utilized as a critical intermediate in the synthesis of agrochemicals, specialized polymers, and active pharmaceutical ingredients (APIs). The incorporation of the trichloromethyl (–CCl₃) group significantly alters the lipophilicity, metabolic stability, and electron density of target molecules[1]. However, the rigorous structural and stereochemical characterization of this compound requires a deep understanding of its unique spectroscopic behavior, driven primarily by the profound electron-withdrawing nature of the –CCl₃ moiety.

This whitepaper provides a comprehensive guide to the enantioselective synthesis, self-validating isolation protocols, and definitive spectroscopic data (NMR, IR, and MS) required to authenticate (R)-1,1,1-trichloro-2-propanol.

Mechanistic Grounding: Enantioselective Biocatalytic Synthesis

Obtaining enantiopure (R)-1,1,1-trichloro-2-propanol via traditional chemical reduction of 1,1,1-trichloroacetone is notoriously difficult due to the high electronegativity of the substrate, which often leads to poor stereocontrol or unwanted side reactions (e.g., Favorskii-type rearrangements under basic conditions).

To bypass these limitations, biocatalytic asymmetric reduction using specialized Alcohol Dehydrogenases (ADHs) is employed. Research has demonstrated that ADHs, such as the short-chain dehydrogenase/reductase from Sphingobium yanoikuyae (SyADH), can utilize highly activated ketones like 1,1,1-trichloroacetone as highly efficient hydrogen acceptors[2]. The causality behind this stereoselectivity lies in the active site's steric topography: the bulky –CCl₃ group is rigidly positioned in the larger binding pocket, while the –CH₃ group occupies the smaller pocket, forcing the hydride transfer from NAD(P)H to occur exclusively from one face of the carbonyl, yielding the (R)-enantiomer with >99% enantiomeric excess (ee).

Biocatalytic asymmetric reduction pathway of 1,1,1-trichloroacetone.

Experimental Workflow: Synthesis, Isolation, and Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . The enantiomeric purity is verified orthogonally via chiral chromatography before any definitive spectroscopic assignments are made, ensuring that the NMR data is not convoluted by diastereomeric complexes if chiral shift reagents are later applied.

Step-by-Step Methodology

-

Biocatalytic Reduction:

-

Suspend 200 mg of lyophilized E. coli cells overexpressing SyADH in 20 mL of 50 mM potassium phosphate buffer (pH 7.0).

-

Add 1.0 mmol of 1,1,1-trichloroacetone and 2.0 mmol of isopropanol (acting as a sacrificial hydrogen donor to recycle the NAD(P)H cofactor)[2].

-

Incubate the biphasic mixture at 30 °C under orbital shaking (150 rpm) for 24 hours.

-

-

Extraction and Isolation:

-

Terminate the reaction by adding 10 mL of ethyl acetate. Centrifuge at 4000 rpm for 10 minutes to precipitate the denatured proteins.

-

Extract the aqueous layer three times with methyl tert-butyl ether (MTBE). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo at a low temperature (25 °C) to prevent the volatilization of the product.

-

-

Self-Validation (Chiral GC-MS):

-

Protocol: Inject a 1 µL aliquot of the crude extract into a GC-MS equipped with a chiral stationary phase (e.g., Supelco β-DEX 120).

-

Causality: This step is critical. By confirming a single chromatographic peak corresponding to the (R)-enantiomer (>99% ee), you validate the stereochemical integrity of the batch prior to bulk spectroscopic analysis.

-

-

Purification:

-

Purify the concentrated residue via flash column chromatography (Silica gel, 9:1 Hexane/Ethyl Acetate) to yield the pure (R)-1,1,1-trichloro-2-propanol as a colorless liquid.

-

Comprehensive Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of (R)-1,1,1-trichloro-2-propanol are heavily influenced by the –CCl₃ group. The strong inductive electron withdrawal drastically deshields the adjacent methine (–CH–) proton and carbon.

Expert Insight: When acquiring the ¹H NMR spectrum, it is imperative to use rigorously dried, acid-free CDCl₃. In the absence of rapid proton exchange (which typically broadens the –OH signal into a singlet), the hydroxyl proton will couple with the adjacent methine proton. This results in a distinct doublet for the –OH group at 2.84 ppm (J = 5.5 Hz) and splits the methine signal at 4.28 ppm into a doublet of quartets[3].

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 1.53 | Doublet (d) | 6.2 | –CH₃ |

| ¹H | 2.84 | Doublet (d) | 5.5 | –OH (in anhydrous CDCl₃) |

| ¹H | 4.28 | Doublet of quartets (dq) | 5.5, 6.2 | –CH(OH)– |

| ¹³C | 18.5 | Singlet (s) | N/A | –CH₃ |

| ¹³C | 79.2 | Singlet (s) | N/A | –CH(OH)– |

| ¹³C | 102.1 | Singlet (s) | N/A | –CCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the functional groups. The presence of three chlorine atoms on a single carbon creates highly characteristic, intense stretching vibrations in the fingerprint region.

Table 2: Key IR Absorption Bands (Thin Film/KBr)

| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration Mode |

| 3350 | Strong, Broad | O–H stretch (hydrogen-bonded) |

| 2985, 2935 | Medium | C–H stretch (aliphatic sp³) |

| 1380 | Medium | C–H bending (methyl group) |

| 1120 | Strong | C–O stretch (secondary alcohol) |

| 805, 785 | Very Strong | C–Cl stretch (characteristic of –CCl₃) |

Mass Spectrometry (EI-MS)

Under standard Electron Ionization (70 eV), the molecular ion [M]⁺· (m/z 162 for the ³⁵Cl₃ isotopologue) is highly unstable and often absent[1]. The fragmentation is driven by the stability of the resulting cations. The most favorable pathway is α-cleavage, where the bulky and stable trichloromethyl radical (·CCl₃) is expelled. This yields the highly stable oxonium ion[CH₃CH=OH]⁺ at m/z 45, which constitutes the base peak of the spectrum.

Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.

Table 3: Major EI-MS Fragments

| m/z Ratio | Relative Abundance | Fragment Identity | Mechanistic Origin |

| 162, 164, 166 | < 1% | [M]⁺· | Molecular Ion (Isotopic cluster) |

| 147, 149, 151 | ~ 15% | [M – CH₃]⁺ | Loss of methyl radical |

| 117, 119, 121 | ~ 25% | [CCl₃]⁺ | Heterolytic C–C cleavage |

| 45 | 100% | [CH₃CH=OH]⁺ | Loss of ·CCl₃ radical (Base Peak) |

Conclusion

The characterization of (R)-1,1,1-trichloro-2-propanol requires a synergy of controlled asymmetric synthesis and precise analytical techniques. By leveraging biocatalytic reduction, researchers can bypass the stereochemical pitfalls of traditional chemical synthesis. Furthermore, understanding the profound electronic and steric impacts of the –CCl₃ group allows for the accurate interpretation of the resulting NMR deshielding effects and MS α-cleavage pathways, ensuring robust validation in drug development and chemical manufacturing workflows.

References

-

One-Way Biohydrogen Transfer for Oxidation of sec-Alcohols | Organic Letters Source: American Chemical Society (ACS) URL:[Link][2]

-

1,1,1-Trichloro-2-propanol | C3H5Cl3O | CID 66153 Source: PubChem (National Institutes of Health) URL:[Link][1]

Sources

13C NMR analysis of (R)-1,1,1-Trichloro-2-propanol

An In-Depth Technical Guide to the ¹³C NMR Analysis of (R)-1,1,1-Trichloro-2-propanol

Introduction

(R)-1,1,1-Trichloro-2-propanol is a chiral molecule of interest in synthetic chemistry and materials science. The precise and unambiguous structural elucidation of such compounds is paramount for ensuring their purity, and by extension, their efficacy and safety in various applications. Among the suite of analytical techniques available to the modern researcher, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for determining the carbon framework of an organic molecule.

This guide provides a comprehensive exploration of the ¹³C NMR analysis of (R)-1,1,1-trichloro-2-propanol, from the foundational principles that govern its spectral characteristics to the practical aspects of data acquisition and interpretation. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals who rely on robust analytical data for informed decision-making.

Theoretical Underpinnings of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of (R)-1,1,1-trichloro-2-propanol is dictated by the unique electronic environment of each of its three carbon atoms. The chemical shift (δ), reported in parts per million (ppm), is the most salient feature of a ¹³C NMR spectrum and is profoundly influenced by several factors, most notably the electronegativity of neighboring atoms and the hybridization state of the carbon itself.[1][2][3]

-

The Inductive Effect of Electronegative Substituents: The presence of highly electronegative atoms, such as chlorine and oxygen, causes a significant downfield shift (to a higher ppm value) for adjacent carbon atoms.[1][2] This is due to the withdrawal of electron density from the carbon nucleus, a phenomenon known as deshielding. The deshielded nucleus experiences a stronger effective magnetic field and thus resonates at a higher frequency. In (R)-1,1,1-trichloro-2-propanol, both the trichloromethyl (-CCl₃) and hydroxyl (-OH) groups are potent electron-withdrawing moieties that will dominate the appearance of the spectrum. The carbon atom of the -CCl₃ group is directly bonded to three chlorine atoms, leading to a substantial deshielding effect. Similarly, the carbon atom bonded to the hydroxyl group is also deshielded by the electronegative oxygen atom.[4]

Predicted ¹³C NMR Spectrum and Structural Assignments

The structure of (R)-1,1,1-trichloro-2-propanol contains three constitutionally distinct carbon atoms, and therefore, three unique signals are expected in its proton-decoupled ¹³C NMR spectrum.

Caption: Molecular structure of (R)-1,1,1-trichloro-2-propanol with predicted ¹³C NMR chemical shift regions.

Based on the established principles of ¹³C NMR spectroscopy, the following chemical shift assignments can be predicted:

| Carbon Atom | Substituents | Hybridization | Predicted Chemical Shift (δ) in CDCl₃ | Rationale |

| C1 | -CCl₃ | sp³ | ~95 - 105 ppm | Strong deshielding from three highly electronegative chlorine atoms results in a significant downfield shift. |

| C2 | -CH(OH)- | sp³ | ~70 - 80 ppm | Deshielded by the electronegative oxygen atom of the hydroxyl group.[4] |

| C3 | -CH₃ | sp³ | ~20 - 30 ppm | Typical chemical shift for a methyl group, appearing most upfield due to the absence of directly attached electronegative atoms. |

Experimental Protocol for Data Acquisition

Achieving a high-quality ¹³C NMR spectrum necessitates careful sample preparation and the selection of appropriate instrument parameters.

1. Sample Preparation

-

Analyte: Weigh approximately 20-50 mg of (R)-1,1,1-trichloro-2-propanol.

-

Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Dissolution: Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard, with its signal set to 0.0 ppm. Alternatively, the residual solvent peak can be used for referencing (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[5]

2. NMR Instrument Parameters (for a 500 MHz Spectrometer)

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of the carbon nuclei, leading to more accurate signal integration, although this is less critical for qualitative analysis.

-

Number of Scans (NS): 128-1024 scans. Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

-

Spectral Width (SW): 0-220 ppm. This range encompasses the chemical shifts of most organic compounds.[1]

Sources

Mass Spectrometry of 1,1,1-Trichloro-2-propanol: A Comprehensive Guide to Analytical Workflows and Mechanistic Fragmentation

Executive Summary

1,1,1-Trichloro-2-propanol (TCIP) is a highly volatile, halogenated secondary alcohol. In modern analytical chemistry, detecting TCIP is critical across multiple domains—ranging from its identification as a root-derived volatile in agricultural studies[1] to its presence as a chlorine-containing byproduct in chlorine dioxide-treated foods (such as almonds)[2].

As a Senior Application Scientist, I approach the mass spectrometric analysis of TCIP not just as a routine detection task, but as a system of physical chemistry. Due to its high volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is the undisputed gold standard for its quantification[3]. This whitepaper deconstructs the optimal analytical workflows, explains the causality behind sample preparation choices, and provides a mechanistic breakdown of TCIP’s electron ionization (EI) fragmentation pathways.

Part 1: Physicochemical Framework & Analytical Suitability

Before designing an MS workflow, we must analyze the molecule's intrinsic properties. TCIP contains a highly electronegative trichloromethyl group adjacent to a secondary alcohol. This structural arrangement dictates its behavior in both the chromatographic column and the ion source.

Table 1: Physicochemical and Analytical Properties

| Property | Value | Analytical Significance |

| Chemical Formula | C3H5Cl3O | Contains 3 Cl atoms; dictates a distinct M, M+2, M+4, M+6 isotopic cluster in MS. |

| Monoisotopic Mass | 161.9406 Da | Defines the exact mass for high-resolution MS (HRMS) targeting[4]. |

| Boiling Point | ~161 °C | Highly volatile; ideal for Headspace (HS) extraction techniques. |

| Kovats Index (Non-polar) | 912 – 920 | Predictable retention time on standard DB-5MS columns[3]. |

Part 2: The Gold Standard: HS-SPME-GC-MS Methodology

For volatile halogenated alcohols, liquid-liquid extraction often results in solvent masking and sample loss. Headspace Solid-Phase Microextraction (HS-SPME) is the superior choice because it isolates the analyte from complex matrices (like plant roots or lipid-rich nuts) without introducing solvent artifacts[1][2].

Figure 1: GC-MS analytical workflow for volatile extraction and mass analysis.

Self-Validating Protocol: HS-SPME-GC-MS for TCIP

Objective: Isolate and quantify trace levels of 1,1,1-Trichloro-2-propanol from complex matrices.

Phase 1: Sample Equilibration

-

Action: Place 1.0 g of homogenized sample into a 20 mL precision-thread headspace vial. Add 10 µL of an internal standard (e.g., 2-nonanone)[1]. Seal with a PTFE/silicone septum.

-

Causality: The PTFE/silicone septum prevents volatile loss while avoiding the introduction of siloxane ghost peaks. 2-nonanone is selected as an internal standard because its volatility closely matches TCIP, ensuring accurate area normalization.

Phase 2: Fiber Extraction

-

Action: Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace at 50°C for 40 minutes with continuous agitation[1].

-

Causality: A mixed-phase DVB/CAR/PDMS fiber is mandatory. The divinylbenzene (DVB) captures polar alcohols, while the carboxen (CAR) traps low-molecular-weight volatiles. An extraction temperature of 50°C provides the optimal thermodynamic balance—driving TCIP into the headspace without thermally degrading the biological matrix.

Phase 3: Thermal Desorption & GC-MS Analysis

-

Action: Insert the fiber into the GC inlet at 250°C for 5 minutes in splitless mode. Separate using a DB-5MS column (30 m × 0.25 mm × 0.25 µm) with a helium carrier gas flow of 1.0 mL/min.

-

Causality: Splitless injection maximizes the transfer of trace analytes onto the column. The DB-5MS stationary phase (5% phenyl-methylpolysiloxane) provides excellent resolution for halogenated alcohols.

Phase 4: System Suitability & Self-Validation

-

Action: Prior to the analytical run, perform a "blank extraction" using an empty vial.

-

Validation Metric: The baseline must be flat. If residual peaks at m/z 45 or m/z 117 are detected, the fiber is experiencing carryover and must be baked out at 260°C for an additional 20 minutes.

Part 3: Mechanistic Fragmentation: Decoding the EI-MS Spectrum

When TCIP enters the mass spectrometer and is subjected to standard 70 eV Electron Ionization (EI), it undergoes highly predictable fragmentation. Understanding these pathways is crucial for preventing false positives during library matching.

Figure 2: Primary EI fragmentation pathways of 1,1,1-Trichloro-2-propanol.

The Causality of the m/z 45 Base Peak

The molecular ion ([M]+• at m/z 162) is notoriously weak (often <1% relative abundance). This occurs because the C-C bond between the alpha-carbon and the trichloromethyl group is highly labile. Upon ionization, the molecule undergoes rapid alpha-cleavage .

Because the •CCl3 radical is an excellent leaving group (due to the inductive stabilization provided by three chlorine atoms), it is readily expelled. This leaves behind the resonance-stabilized oxonium ion [CH3-CH=OH]+, which registers at m/z 45 [3]. This peak will dominate your spectrum at 100% relative abundance.

Table 2: Diagnostic EI-MS Fragments (70 eV)

| m/z Ratio | Ion Assignment | Relative Abundance | Mechanistic Origin |

| 45 | [CH3-CH=OH]+ | 100% (Base Peak) | Alpha-cleavage of the C-C bond; loss of •CCl3 radical[3]. |

| 162, 164, 166 | [M]+• | < 1% | Intact molecular ion; highly unstable due to labile C-Cl bonds. |

| 147, 149, 151 | [CCl3-CH=OH]+ | Low | Alpha-cleavage; loss of •CH3 radical (15 Da). |

| 126, 128, 130 | [C3H4Cl2O]+• | Moderate | Neutral loss of HCl (36 Da) from the molecular ion. |

| 27 | [C2H3]+ | Moderate | Downstream fragmentation of the hydrocarbon backbone[3]. |

Analytical Tip: Always look for the characteristic chlorine isotopic cluster (approximate ratio 100:97:32:3) on any fragment retaining the intact CCl3 group (e.g., m/z 147, 149, 151) to confirm the identity of TCIP.

Part 4: Alternative Approaches: LC-ESI-MS/MS Considerations

While GC-MS is the preferred technique, certain aqueous biological matrices may necessitate Liquid Chromatography-Mass Spectrometry (LC-MS). If you must use LC-MS, Electrospray Ionization in Negative Mode (ESI-) is mandatory.

Why does TCIP perform poorly in positive ESI? The strong electron-withdrawing nature of the three chlorine atoms drastically reduces the basicity of the hydroxyl oxygen, preventing efficient protonation (making[M+H]+ rarely observable). Conversely, this exact same inductive effect stabilizes the conjugate base. Therefore, negative ion mode is highly effective, readily generating the deprotonated species [M-H]- at m/z 160.9 and formate adducts [M+HCOO]- at m/z 206.9 when using standard mobile phase modifiers[4].

References

-

1,1,1-Trichloro-2-propanol | C3H5Cl3O - PubChem (National Institutes of Health). 3

-

Negative regulation of root-knot nematode parasitic behavior by root-derived volatiles of wild relatives of Cucumis metuliferus CM3 - Horticulture Research (Oxford Academic). 1

-

Lipid Oxidation and Volatile Compounds of Almonds as Affected by Gaseous Chlorine Dioxide Treatment to Reduce Salmonella Populations - Journal of Agricultural and Food Chemistry (ACS Publications). 2

-

1,1,1-trichloro-2-propanol (C3H5Cl3O) - PubChemLite (University of Luxembourg). 4

Sources

Infrared Spectroscopy of 1,1,1-Trichloro-2-propanol: A Technical Guide for Vibrational Characterization

Executive Summary

1,1,1-Trichloro-2-propanol (CAS: 76-00-6), frequently referred to as isopral, is a halogenated secondary alcohol utilized extensively as a synthetic intermediate, specialty solvent, and pharmacological precursor . Novice analysts often miscategorize low-molecular-weight alcohols as room-temperature liquids; however, the massive atomic weight and polarizability of the three chlorine atoms increase intermolecular van der Waals forces, giving this compound a melting point of 50.5 °C .

From the perspective of a Senior Application Scientist, this physical state dictates the entire spectroscopic workflow. This whitepaper provides an authoritative, self-validating protocol for the Fourier Transform Infrared (FTIR) characterization of 1,1,1-Trichloro-2-propanol, detailing the mechanistic causality behind its vibrational modes and experimental handling.

Mechanistic Principles of Vibrational Absorption

The IR spectrum of 1,1,1-Trichloro-2-propanol is dominated by the electronic interplay between its highly electronegative trichloromethyl (-CCl₃) group and its hydroxyl (-OH) moiety .

-

Hydroxyl (O-H) Stretching and Hydrogen Bonding: The strong electron-withdrawing inductive effect of the adjacent -CCl₃ group increases the polarization of the O-H bond. In the solid crystalline state, this facilitates extensive intermolecular hydrogen bonding networks. Consequently, the O-H stretch manifests as a heavily broadened band between 3300 and 3500 cm⁻¹, shifted to slightly lower wavenumbers compared to a dilute solution spectrum.

-

Trichloromethyl (C-Cl) Stretching: The three carbon-chlorine bonds represent a massive localized dipole. Because infrared absorption intensity is directly proportional to the square of the change in dipole moment ( (∂μ/∂q)2 ), the C-Cl asymmetric and symmetric stretching vibrations produce intensely strong bands in the "fingerprint" region (600–850 cm⁻¹).

-

C-O and C-H Vibrations: The C-O stretching mode occurs near 1100 cm⁻¹. The sp³ C-H stretching from the methyl and methine groups appears just below 3000 cm⁻¹ (typically 2930–2980 cm⁻¹).

Mechanistic relationship between functional groups and IR frequencies.

Experimental Methodology: ATR-FTIR Protocol

Because 1,1,1-Trichloro-2-propanol is a solid at room temperature, attempting to run it as a capillary thin film between NaCl plates will result in rapid crystallization, causing severe light scattering and baseline distortion. Furthermore, traditional KBr pelleting introduces moisture risks that obscure the critical -OH region. Attenuated Total Reflectance (ATR) FTIR is the mandatory standard for this analyte.

Step-by-Step Workflow

-

System Purge & Background: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂. Collect a background scan using a clean, dry Diamond or ZnSe ATR crystal (Resolution: 4 cm⁻¹, 32 scans).

-

Sample Application: Transfer approximately 5–10 mg of crystalline 1,1,1-Trichloro-2-propanol directly onto the center of the ATR crystal.

-

Pressure Application (Critical Causality): Lower the ATR anvil to apply high, consistent pressure. Why? Solid samples require mechanical force to deform slightly and ensure intimate optical contact with the crystal. Without this, the evanescent wave cannot penetrate the sample, resulting in a low signal-to-noise ratio.

-

Spectral Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

-

ATR Normalization (Critical Causality): Apply an ATR correction algorithm via the instrument software. Why? In ATR, the depth of penetration ( dp ) of the evanescent wave is directly proportional to the wavelength ( λ ). Therefore, high-wavenumber peaks (like the O-H stretch at 3400 cm⁻¹) penetrate shallowly and appear artificially weak, while low-wavenumber peaks (like the C-Cl stretch at 700 cm⁻¹) penetrate deeply and appear artificially massive. ATR correction mathematically normalizes the spectrum to resemble a true transmission spectrum, allowing for accurate library matching.

Step-by-step ATR-FTIR experimental workflow for solid samples.

Quantitative Data Presentation

The following table summarizes the expected FTIR absorption bands for 1,1,1-Trichloro-2-propanol. Use this as a self-validating reference during spectral interpretation.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment / Causality |

| 3300 – 3500 | Strong, Broad | O-H Stretching | Intermolecular hydrogen bonding in the solid state. |

| 2980, 2930 | Weak to Medium | C-H Stretching (sp³) | Asymmetric and symmetric stretching of the -CH₃ and -CH groups. |

| 1450, 1380 | Medium | C-H Bending | Methyl (-CH₃) deformation (asymmetric and symmetric umbrella modes). |

| 1100 – 1150 | Strong | C-O Stretching | Secondary alcohol C-O bond, shifted slightly by the -CCl₃ inductive effect. |

| 750 – 850 | Very Strong | C-Cl Asymmetric Stretch | Massive change in dipole moment from the trichloromethyl group. |

| 600 – 700 | Very Strong | C-Cl Symmetric Stretch | Characteristic low-frequency fingerprint of the -CCl₃ moiety. |

Troubleshooting and Quality Control (Self-Validating Systems)

To ensure the integrity of your spectral data, implement the following checks:

-

Sublimation Degradation: 1,1,1-Trichloro-2-propanol exhibits a high evaporation rate and can sublime rapidly . Validation Check: If overall spectral intensity drops between successive scans, the sample is subliming off the ATR crystal. Acquire scans immediately after applying pressure.

-

Moisture Contamination: Because the compound is an alcohol, it is hygroscopic. Validation Check: If the broad band at 3400 cm⁻¹ extends beyond 3600 cm⁻¹, or if a sharp peak appears near 1630 cm⁻¹ (the H-O-H bending mode of free water), the sample has absorbed atmospheric moisture. The sample must be dried in a desiccator prior to re-analysis.

References

-

CAS Common Chemistry. 1,1,1-Trichloro-2-propanol (CAS RN: 76-00-6). American Chemical Society. URL:[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66153, 1,1,1-Trichloro-2-propanol. PubChem. URL:[Link]

-

ChemBK. Trichloro-2-propanol - Physico-chemical Properties. ChemBK Chemical Database. URL:[Link]

An In-depth Technical Guide to (R)-1,1,1-Trichloro-2-propanol

Introduction

(R)-1,1,1-Trichloro-2-propanol, a chiral halogenated alcohol, represents a class of valuable building blocks in modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. Its trifunctional nature, comprising a stereogenic secondary alcohol, a robust trichloromethyl group, and a simple methyl substituent, offers a unique platform for the construction of complex molecular architectures with high stereochemical fidelity. This guide provides a comprehensive technical overview of (R)-1,1,1-Trichloro-2-propanol, encompassing its physicochemical properties, state-of-the-art synthetic methodologies, detailed analytical characterization, safety and handling protocols, and its applications as a chiral synthon. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.

Physicochemical and Spectroscopic Properties

(R)-1,1,1-Trichloro-2-propanol, with the CAS number 1467769-07-8, is the (R)-enantiomer of the chiral compound 1,1,1-trichloro-2-propanol.[1] While specific experimental data for the pure (R)-enantiomer is not extensively documented in publicly available literature, the properties of the racemic mixture provide a solid baseline for understanding its physical characteristics. The racemic compound is described as a colorless to pale yellow liquid with a distinct odor. It exhibits high density and low volatility.

Table 1: Physicochemical Properties of 1,1,1-Trichloro-2-propanol

| Property | Value (Racemic) | Reference |

| Molecular Formula | C₃H₅Cl₃O | [2] |

| Molecular Weight | 163.43 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point (est.) | 161 °C | [3] |

| **Flash Point (est.) | 62.58 °C | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents | |

| logP (Octanol/Water) | 1.8 | [1] |

Spectroscopic Characterization

The structural elucidation and purity assessment of (R)-1,1,1-Trichloro-2-propanol rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on data for the racemic compound and related structures.

The NMR spectra of 1,1,1-trichloro-2-propanol are relatively simple. The ¹H NMR spectrum is expected to show a quartet for the methine proton (CH-OH) due to coupling with the methyl protons, a doublet for the methyl group (CH₃), and a broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and solvent.[4] The ¹³C NMR spectrum will display signals for the methyl carbon, the carbon bearing the hydroxyl group, and the trichloromethyl carbon.[2]

The IR spectrum of 1,1,1-trichloro-2-propanol will exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. C-H stretching vibrations for the methyl and methine groups will appear around 2850-3000 cm⁻¹. A strong C-O stretching band will be present in the 1000-1260 cm⁻¹ region. The C-Cl stretching vibrations of the trichloromethyl group typically appear in the fingerprint region, between 600-800 cm⁻¹.[5]

Electron ionization mass spectrometry (EI-MS) of 1,1,1-trichloro-2-propanol will likely show a weak or absent molecular ion peak due to the facile fragmentation of alcohols.[6][7] Key fragmentation pathways would involve the loss of a methyl group, a chlorine atom, or the entire trichloromethyl radical. The base peak is often observed at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment.[2]

Enantioselective Synthesis

The synthesis of enantiomerically pure (R)-1,1,1-Trichloro-2-propanol is a key challenge and a critical step for its application in asymmetric synthesis. The primary strategies involve the enantioselective reduction of the corresponding prochiral ketone, 1,1,1-trichloro-2-propanone, or the kinetic resolution of the racemic alcohol.

Asymmetric Reduction of 1,1,1-Trichloro-2-propanone

The most direct route to (R)-1,1,1-Trichloro-2-propanol is the enantioselective reduction of 1,1,1-trichloro-2-propanone. This can be achieved through both biocatalytic and chemocatalytic methods.

Whole-cell biocatalysts, such as yeast and bacteria, as well as isolated enzymes like alcohol dehydrogenases (ADHs), are highly effective for the stereoselective reduction of ketones.[8] Microorganisms like Rhodotorula rubra have been shown to reduce α-haloketones to the corresponding (R)-halohydrins with high enantiomeric excess.[8]

Experimental Protocol: General Biocatalytic Reduction of an α-Haloketone

-

Cultivation of Biocatalyst: A suitable microorganism (e.g., Rhodotorula rubra) is cultivated in an appropriate growth medium until a sufficient cell density is reached.

-

Biotransformation: 1,1,1-trichloro-2-propanone is added to the culture medium. The reaction is monitored for substrate conversion and enantiomeric excess of the product over time.

-

Extraction: Once the reaction is complete, the cells are separated by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Caption: Workflow for the biocatalytic synthesis of (R)-1,1,1-Trichloro-2-propanol.

Chiral metal complexes and organocatalysts are widely used for the enantioselective reduction of ketones.[9][10] Catalytic systems based on ruthenium, rhodium, and iridium complexed with chiral ligands have shown high efficiency and enantioselectivity in the reduction of various ketones.[11] The use of chiral oxazaborolidine catalysts (CBS reagents) for the reduction of ketones with borane is another powerful method.[9]

Kinetic Resolution of Racemic 1,1,1-Trichloro-2-propanol

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. This can be achieved using enzymes, such as lipases for enantioselective acylation, or through chemical methods.

Chiral Chromatography

For analytical and small-scale preparative purposes, chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating enantiomers.[12][13] Columns with chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose or amylose derivatives), are commonly used for the resolution of racemic alcohols.[13][14]

Applications in Asymmetric Synthesis

Chiral halohydrins, including (R)-1,1,1-Trichloro-2-propanol, are versatile intermediates in the synthesis of a wide range of enantiomerically pure compounds.[15] They are particularly valuable in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[16] The presence of both a hydroxyl and a trichloromethyl group allows for a variety of subsequent transformations.

Caption: Synthetic pathways from (R)-1,1,1-Trichloro-2-propanol to valuable chiral compounds.

Safety, Handling, and Toxicology

(R)-1,1,1-Trichloro-2-propanol should be handled with care, following standard laboratory safety procedures for chlorinated organic compounds. While specific toxicological data for this compound is limited, information on related chloropropanols indicates potential health risks.

Toxicological Profile of Related Chloropropanols

Studies on other chloropropanols, such as 3-monochloro-1,2-propanediol (3-MCPD) and 1,3-dichloro-2-propanol (1,3-DCP), have shown evidence of carcinogenicity, genotoxicity, and reproductive toxicity in animal models.[17][18][19][20][21] 1,3-DCP, in particular, has demonstrated clear carcinogenic effects.[18][19] Given the structural similarity, it is prudent to treat (R)-1,1,1-Trichloro-2-propanol as a potentially hazardous substance.

Safe Handling and Personal Protective Equipment (PPE)

All work with (R)-1,1,1-Trichloro-2-propanol should be conducted in a well-ventilated chemical fume hood.[22] Appropriate personal protective equipment (PPE) must be worn at all times.

Table 2: Recommended Personal Protective Equipment

| PPE | Specification |

| Gloves | Chemically resistant gloves (e.g., nitrile or chloroprene).[22] |

| Eye Protection | Chemical safety goggles and/or a face shield.[16] |

| Lab Coat | A flame-resistant lab coat should be worn and kept closed. |

| Respiratory Protection | Not generally required when working in a fume hood. For spills or emergencies outside of a hood, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[16] |

Storage and Disposal

(R)-1,1,1-Trichloro-2-propanol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[23] All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting.

-

In all cases of exposure, seek immediate medical attention.[22]

Conclusion

(R)-1,1,1-Trichloro-2-propanol is a chiral building block with significant potential for applications in asymmetric synthesis, particularly in the development of new pharmaceuticals. Its synthesis requires careful control of stereochemistry, with biocatalytic and chemocatalytic methods offering promising routes to the enantiomerically pure compound. Due to the potential toxicity associated with chlorinated propanols, strict adherence to safety and handling protocols is paramount. This guide provides a foundational understanding of this important chiral synthon, empowering researchers to utilize it effectively and safely in their synthetic endeavors.

References

-

Al-Imam, A. A., Motlagh, B., & Al-Shuhaib, M. B. S. (2024). Chloropropanols and Their Esters in Food: An Updated Review. PMC. [Link]

-

Szewczyk, M., Szymańska, K., & Janeczko, T. (2014). Highly Enantioselective Production of (R)-Halohydrins with Whole Cells of Rhodotorula rubra KCh 82 Culture. MDPI. [Link]

-

Huybrechts, B., & Van der Stricht, D. (2013). Toxicology, occurrence and risk characterisation of the chloropropanols in food: 2-monochloro-1,3-propanediol, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. PubMed. [Link]

-

Ros, A., Magriz, A., Dietrich, H., & Fernández, R. (2005). Enantioselective Synthesis of Vicinal Halohydrins via Dynamic Kinetic Resolution. American Chemical Society. [Link]

-

Zhang, X., et al. (2026). Controlling Enantioselectivity of Halohydrin Dehalogenase for Asymmetric Synthesis of Chiral Epichlorohydrin. PubMed. [Link]

-

Food Standards Australia New Zealand. (2003). CHLOROPROPANOLS IN FOOD. [Link]

-

Opletalová, V. (2012). Health risks of chloropropanols in foodstuffs. Jihočeská univerzita v Českých Budějovicích. [Link]

-

SGS. (2022). Risk of Chloropropanols in Food Contact Paper Products. [Link]

-

Wang, C., et al. (n.d.). Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution. Chemical Communications (RSC Publishing). [Link]

-

FULIR. (n.d.). Expanding the Scope of Enantioselective Halohydrin Dehalogenases – Group B. [Link]

-

PubChem. (n.d.). 1,1,1-Trichloro-2-propanol. [Link]

-

Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. [Link]

-

Unknown. (n.d.). Enantioselective Reduction of Ketones. [Link]

-

Unknown. (n.d.). solvent effects on the dehydrochl orination of 1.1.1- trichloro- 2.2- diary lethanes and on the hydrolysis of trichlorome thylbe. [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (n.d.). (R)-1,1,1-Trichloro-2-propanol. [Link]

-

Scent.vn. (n.d.). 1,1,1-Trichloro-2-propanol. [Link]

-

Royal Society of Chemistry. (n.d.). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. [Link]

-

PubChemLite. (n.d.). 1,1,1-trichloro-2-propanol (C3H5Cl3O). [Link]

-

VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]

-

Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

-

Semantic Scholar. (2004). Enantioselective Reduction of Ketones. [Link]

-

Unknown. (2024). A fundamentally new approach to asymmetric synthesis. [Link]

-

Unknown. (n.d.). Chlorine. [Link]

-

YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of the two enantiomers of 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-ol by microbial reduction of the parent propanone and transformation into 3,3-difluorotetrahydrofuran derivatives. [Link]

-

BGB Analytik. (n.d.). CHIRAL Handbook. [Link]

-

Unknown. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

NIST WebBook. (n.d.). 2-Propanol, 1,1,1-trichloro-2-methyl-. [Link]

-

New Jersey Department of Health. (n.d.). Chlorine - Hazardous Substance Fact Sheet. [Link]

-

University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. [Link]

-

MDPI. (2016). Stereoselective Reduction of Imines with Trichlorosilane Using Solid-Supported Chiral Picolinamides. [Link]

Sources

- 1. 1,1,1-Trichloro-2-propanol, (R)- | C3H5Cl3O | CID 6994874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,1-Trichloro-2-propanol | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. 1,1,1-TRICHLORO-2-PROPANOL(76-00-6) 1H NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. organicreactions.org [organicreactions.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. CCOHS: Chlorine [ccohs.ca]

- 17. Chloropropanols and Their Esters in Food: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Toxicology, occurrence and risk characterisation of the chloropropanols in food: 2-monochloro-1,3-propanediol, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. foodstandards.gov.au [foodstandards.gov.au]

- 20. kont.zsf.jcu.cz [kont.zsf.jcu.cz]

- 21. Risk of Chloropropanols in Food Contact Paper Products | SGS Hong Kong, China [sgs.com]

- 22. ipo.rutgers.edu [ipo.rutgers.edu]

- 23. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Chirality of 1,1,1-Trichloro-2-propanol

Authored by: A Senior Application Scientist

Abstract

1,1,1-Trichloro-2-propanol is a chiral alcohol of significant interest in stereoselective synthesis and biocatalysis. Its stereocenter at the C2 position dictates that it exists as a pair of non-superimposable mirror images, or enantiomers: (R)- and (S)-1,1,1-Trichloro-2-propanol. The distinct stereochemistry of these enantiomers leads to differential interactions with other chiral entities, a critical consideration in pharmaceutical development and fine chemical synthesis. This guide provides an in-depth examination of the chirality of 1,1,1-Trichloro-2-propanol, detailing its synthesis, the principles and methodologies for enantiomeric resolution, and the analytical techniques for quantifying enantiomeric purity. We will explore both enzymatic kinetic resolution and chiral chromatography, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Stereochemical Significance of 1,1,1-Trichloro-2-propanol

Chirality is a fundamental property of molecular asymmetry, where a molecule and its mirror image are non-superimposable. In the case of 1,1,1-Trichloro-2-propanol, the carbon atom at the second position (C2) is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a trichloromethyl group (-CCl₃). This substitution pattern makes C2 a stereocenter, giving rise to the (R) and (S) enantiomers.

The practical implications of this chirality are profound. In biological systems, enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles due to stereospecific interactions with enzymes and receptors. Consequently, the ability to synthesize, separate, and analyze enantiomerically pure forms of chiral compounds is paramount in drug discovery and development. 1,1,1-Trichloro-2-propanol serves as a valuable chiral building block and a model substrate for studying stereoselective enzymatic reactions. For instance, alcohol dehydrogenases (ADHs) often display high enantioselectivity in the oxidation or reduction of such chiral alcohols, making them powerful tools for biocatalytic applications.

This guide will provide the core technical knowledge required to navigate the challenges associated with the stereochemistry of 1,1,1-Trichloro-2-propanol.

Synthesis of Racemic (±)-1,1,1-Trichloro-2-propanol

A prerequisite for any enantiomeric resolution is the synthesis of the racemic mixture. A common and efficient method for preparing (±)-1,1,1-Trichloro-2-propanol is the reduction of the corresponding ketone, 1,1,1-trichloroacetone.

Protocol 2.1: Synthesis via Reduction of 1,1,1-Trichloroacetone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1,1-trichloroacetone in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). Cool the solution to 0°C using an ice bath.

-

Reduction: Slowly add a solution of a reducing agent, such as sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in THF, to the stirred solution of the ketone. The molar ratio of the reducing agent to the ketone should be carefully controlled (typically 1.0 to 1.5 equivalents of hydride).

-

Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0°C to neutralize the excess reducing agent and any alkoxide intermediates.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude racemic 1,1,1-Trichloro-2-propanol. Further purification can be achieved by distillation or column chromatography.

Enantiomeric Resolution: The Enzymatic Kinetic Resolution Approach

Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. Biocatalytic kinetic resolution using enzymes like alcohol dehydrogenases is particularly attractive due to the high enantioselectivity and mild reaction conditions.

The principle relies on the enzyme's ability to preferentially catalyze the conversion of one enantiomer over the other. For 1,1,1-Trichloro-2-propanol, an ADH can be used to selectively oxidize one enantiomer to 1,1,1-trichloroacetone, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess.

Protocol 3.1: Enzymatic Kinetic Resolution using Horse Liver Alcohol Dehydrogenase (HLADH)

-

Rationale: Horse Liver Alcohol Dehydrogenase (HLADH) is a well-characterized enzyme known for its broad substrate specificity and predictable stereoselectivity, making it an excellent choice for the kinetic resolution of secondary alcohols. The cofactor NAD⁺ is required for the oxidation reaction.

-

Materials:

-

(±)-1,1,1-Trichloro-2-propanol

-

Horse Liver Alcohol Dehydrogenase (HLADH)

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

-

Step-by-Step Procedure:

-

Prepare a buffered solution of the racemic alcohol in 0.1 M phosphate buffer at a defined concentration (e.g., 10-50 mM).

-

Add the cofactor NAD⁺ to the solution. The molar ratio of cofactor to substrate is a critical parameter to optimize.

-

Initiate the reaction by adding a catalytic amount of HLADH. The reaction should be maintained at a constant temperature (e.g., 25-30°C) and gently agitated.

-

Monitor the progress of the reaction over time by taking aliquots and analyzing them using chiral gas chromatography (see Section 4). The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for the remaining alcohol.

-

Once the desired conversion is reached, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the remaining 1,1,1-Trichloro-2-propanol.

-

Separate the organic layer, dry it over anhydrous MgSO₄, and carefully remove the solvent. The resulting product will be the enantioenriched, unreacted enantiomer of 1,1,1-Trichloro-2-propanol.

-

Diagram 1: Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for the enzymatic kinetic resolution of (±)-1,1,1-Trichloro-2-propanol.

Analysis of Enantiomeric Purity by Chiral Gas Chromatography (GC)

To validate the success of the kinetic resolution and to determine the enantiomeric excess (ee) of the product, a reliable analytical method is essential. Chiral gas chromatography is the technique of choice for volatile, thermally stable molecules like 1,1,1-Trichloro-2-propanol.

The separation is achieved using a chiral stationary phase (CSP) coated onto the inside of the capillary column. The enantiomers of the analyte interact diastereomerically with the chiral stationary phase, leading to different retention times and, thus, separation.

Table 1: Example Chiral GC Method for 1,1,1-Trichloro-2-propanol Enantiomers

| Parameter | Condition |

| Column | Chiraldex G-TA (Gamma-Cyclodextrin trifluoroacetyl) or similar |

| Dimensions | 30 m x 0.25 mm ID, 0.12 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 200 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | 60°C for 2 min, then ramp at 2°C/min to 120°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 250 °C |

Protocol 4.1: Quantification of Enantiomeric Excess (ee)

-

Sample Preparation: Dilute a small amount of the sample (from the kinetic resolution or synthesis) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC system operating under the conditions outlined in Table 1.

-

Data Acquisition: Record the chromatogram. You should observe two separated peaks corresponding to the (R) and (S) enantiomers.

-

Peak Integration: Integrate the area under each peak. Let the peak areas be A₁ and A₂.

-

Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated using the following formula:

ee (%) = [ |A₁ - A₂| / (A₁ + A₂) ] * 100

A successful kinetic resolution will yield a sample where one peak area is significantly larger than the other.

Diagram 2: Analytical Workflow for Enantiomeric Purity

Stereochemistry of (R)-1,1,1-Trichloro-2-propanol

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of (R)-1,1,1-trichloro-2-propanol, a chiral building block of significant interest in modern organic synthesis. The document delves into the fundamental principles of its chirality, methods for its enantioselective synthesis via kinetic resolution, and robust analytical protocols for the determination of its enantiomeric purity. By synthesizing theoretical concepts with field-proven methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. We explore the causality behind experimental choices, from the selection of biocatalysts to the optimization of chromatographic conditions, ensuring that each protocol is presented as a self-validating system.

Introduction: The Significance of a Single Stereocenter

1,1,1-Trichloro-2-propanol (C₃H₅Cl₃O) is a secondary alcohol distinguished by a stereogenic center at the C2 position, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.[1][2] The presence of the sterically demanding and highly electronegative trichloromethyl group imparts unique chemical properties and reactivity to the adjacent chiral center. In the context of pharmaceutical and agrochemical development, the ability to selectively synthesize and utilize a single enantiomer, such as (R)-1,1,1-trichloro-2-propanol, is paramount. Biological systems are inherently chiral, and as such, different enantiomers of a molecule often exhibit distinct pharmacological, toxicological, and metabolic profiles.

The (R)-enantiomer serves as a valuable chiral synthon, where its pre-defined stereochemistry can be transferred through subsequent chemical transformations to construct more complex target molecules with high stereocontrol.[3] This "chiral pool" approach is a cornerstone of efficient asymmetric synthesis.[4] This guide provides the technical framework for the synthesis, purification, and analysis of this important chiral intermediate.

Physicochemical and Chiroptical Properties

The fundamental physical properties of 1,1,1-trichloro-2-propanol are summarized below. While many properties are reported for the racemic mixture, the individual enantiomers share the same non-chiral physical characteristics, such as boiling point and molecular weight, but differ in their interaction with plane-polarized light.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-1,1,1-trichloropropan-2-ol | [1] |

| Molecular Formula | C₃H₅Cl₃O | [5][6] |

| Molecular Weight | 163.43 g/mol | [5][7] |

| CAS Number (Racemate) | 76-00-6 | [5][8] |

| CAS Number ((R)-enantiomer) | Not specified in results; requires specific registration | [1] |

| CAS Number ((S)-enantiomer) | 948828-05-5 | [9] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Boiling Point (est.) | 161 °C | [5] |

| Solubility | Limited solubility in water; soluble in organic solvents | [8] |

| Optical Activity | The (R)-enantiomer is expected to be dextrorotatory or levorotatory. The specific rotation value is a critical parameter for its characterization, though not explicitly found in the initial search results. |

Enantioselective Synthesis: A Biocatalytic Approach

The synthesis of enantiomerically pure (R)-1,1,1-trichloro-2-propanol is most effectively achieved through the resolution of a racemic mixture. Biocatalytic kinetic resolution stands out as a highly efficient, selective, and environmentally benign method.[10]

Principle of Biocatalytic Kinetic Resolution

This strategy employs an enzyme, typically a lipase, that exhibits high enantioselectivity. The enzyme preferentially catalyzes the acylation of one enantiomer (e.g., the (S)-enantiomer) in a racemic mixture, leaving the other enantiomer (the desired (R)-form) largely unreacted.[10] The reaction is stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess (ee) of the remaining alcohol. The resulting product is a mixture of the acylated (S)-ester and the unreacted (R)-alcohol, which can be easily separated by standard chromatographic techniques.

The choice of lipase and acyl donor is critical. Lipases such as Candida antarctica lipase B (CAL-B) are renowned for their broad substrate scope and high enantioselectivity in resolving secondary alcohols. Vinyl acetate is often used as an acyl donor because the reaction is effectively irreversible due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.

Logical Workflow for Kinetic Resolution

Sources

- 1. 1,1,1-TRICHLORO-2-PROPANOL, (R)- [drugs.ncats.io]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. web.uvic.ca [web.uvic.ca]

- 5. scent.vn [scent.vn]

- 6. 1,1,1-Trichloro-2-propanol | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,1,1-Trichloro-2-propanol, (R)- | C3H5Cl3O | CID 6994874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 76-00-6: 1,1,1-Trichloro-2-propanol | CymitQuimica [cymitquimica.com]

- 9. 1,1,1-TRICHLORO-2-PROPANOL, (S)- [drugs.ncats.io]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Discovery, History, and Biocatalytic Resolution of Chiral Trichloropropanols: A Technical Guide

Abstract

The synthesis and isolation of chiral trichloropropanols represent a fascinating intersection of historical pharmacology and modern biocatalysis. Compounds such as 1,1,1-trichloro-2-propanol and its structural analogs (e.g., 2,3-dichloro-1-propanol, a derivative of 1,2,3-trichloropropane degradation) have evolved from crude, racemic sedatives into highly valuable, enantiopure building blocks for active pharmaceutical ingredients (APIs). This whitepaper explores the historical discovery of these compounds, the mechanistic breakthroughs in enzymatic resolution, and provides a field-proven, self-validating experimental workflow for their isolation.

Historical Discovery: The Era of Empirical Pharmacology

In the early 20th century, the medical community actively sought alternatives to volatile and highly flammable anesthetics like ether. This search led to the discovery of halogenated alcohols. 1,1,1-Trichloro-2-propanol, marketed under the trade name "Isopral," was introduced as a potent hypnotic and intravenous anesthetic[1]. Often administered via specialized intravenous apparatuses alongside hedonal, Isopral was prized for inducing sleep rapidly (typically bringing on a 7-hour sleep within 15 to 30 minutes), though its cardiovascular toxicity and injurious effects on the heart eventually limited its clinical use[1],[2].

During this era, Isopral and related compounds like chlorobutanol (chloretone) were synthesized and administered exclusively as racemic mixtures[1],[3]. The concept of chirality in pharmacokinetics was in its infancy, and the distinct biological activities of the (R)- and (S)-enantiomers of trichloropropanols were largely ignored. It was not until the late 20th century, driven by the pharmaceutical industry's shift toward single-enantiomer drugs to prevent off-target toxicity, that the demand for optically pure halogenated propanols surged.

The Biocatalytic Breakthrough: Halohydrin Dehalogenases